molecular formula C14H15NO4S2 B1438691 3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid CAS No. 1153238-91-5

3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid

Cat. No.: B1438691
CAS No.: 1153238-91-5
M. Wt: 325.4 g/mol
InChI Key: RBBZXTWDIIRTEE-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound characterized by its thiophene ring and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the reaction of thiophene-2-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or thiols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring contributes to the compound's overall stability and reactivity.

Comparison with Similar Compounds

  • 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid

  • 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Uniqueness: 3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid is unique due to its thiophene ring, which provides distinct chemical properties compared to similar compounds

Properties

IUPAC Name

3-[(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-8-6-9(2)13(10(3)7-8)21(18,19)15-11-4-5-20-12(11)14(16)17/h4-7,15H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBZXTWDIIRTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(SC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
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3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 3
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 4
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 6
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid

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